2-{4-[2-amino-3-cyano-6-(1,1-dimethylpropyl)pyridin-4-yl]-2-methoxyphenoxy}acetamide
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Overview
Description
This compound is a white crystalline solid in its pure form, and an industrial product appears as a light yellow-brown solid . It is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .
Synthesis Analysis
The synthesis of this compound involves the use of 2,6-dichloro-4-trifluoromethyl aniline as a raw material. This undergoes a diazotization reaction to produce a diazonium salt. The diazonium salt is then condensed with ethyl 2,3-dicyanopropionate, followed by cyclization to produce the final product .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an amino group, a cyano group, and a methoxyphenoxy group. The presence of these functional groups makes this compound a key intermediate for subsequent transformations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization . These reactions are carried out under controlled conditions to ensure the formation of the desired product.Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a white crystalline solid in its pure form and is soluble in various organic solvents . It has a melting point of 141-142°C .Properties
IUPAC Name |
2-[4-[2-amino-3-cyano-6-(2-methylbutan-2-yl)pyridin-4-yl]-2-methoxyphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-5-20(2,3)17-9-13(14(10-21)19(23)24-17)12-6-7-15(16(8-12)26-4)27-11-18(22)25/h6-9H,5,11H2,1-4H3,(H2,22,25)(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRGRSGSLOKEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NC(=C(C(=C1)C2=CC(=C(C=C2)OCC(=O)N)OC)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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